Trigonelline hydrochloride
Overview
Description
Trigonelline hydrochloride is a derivative of trigonelline, a natural alkaloid primarily found in Trigonella foenum-graecum (fenugreek) and other edible plants. It has been identified as a potential agent for inhibiting the spontaneous self-assembly of type I collagen, which is crucial in preventing excessive collagen accumulation and fibrosis in tissues such as the myocardium . Trigonelline has also been shown to have a variety of medicinal applications, including neuroprotective roles in brain pathology and the attenuation of adipocyte differentiation and lipid accumulation in cells .
Synthesis Analysis
Trigonelline hydrochloride can be synthesized through the thermal degradation of trigonelline under mild pyrolysis conditions. Studies have shown that certain salts of trigonelline, when subjected to temperatures between 220-250 degrees Celsius, produce 1-methylpyridinium as a major product. Trigonelline hydrochloride, in particular, yields greater amounts of this compound compared to other forms of trigonelline .
Molecular Structure Analysis
The molecular structure of trigonelline hydrochloride has been studied using various analytical techniques. For instance, bis(trigonelline) hydrochloride and its monohydrates have been analyzed through B3LYP calculations, X-ray diffraction, and vibrational spectra. These studies have revealed that trigonelline units form homoconjugated cations through short asymmetric O·H·O hydrogen bonds, and the presence of water molecules and anions like Cl- are linked by hydrogen bonds into planar zigzag chains .
Chemical Reactions Analysis
Trigonelline hydrochloride interacts with other compounds through various chemical reactions. For example, it competes with indole-3-acetic acid (IAA) in the nyctinastic plant Aeschynomene indica, suggesting a role in the plant's circadian rhythm . Additionally, it has been shown to form hydrogen-bonded complexes with squaric acid, with the stoichiometry of these complexes depending on the solvent used for recrystallization .
Physical and Chemical Properties Analysis
The physical and chemical properties of trigonelline hydrochloride have been explored through experimental work and analytical techniques. Turbidity assays indicate a delay in collagen fibrillation when treated with trigonelline hydrochloride. Rheological studies show a decrease in the viscosity of collagen composites with increasing shear rate, suggesting a disentanglement of aggregated collagen fibrils. Morphological assessments through AFM and HR-SEM, as well as FT-IR studies, have confirmed the reduction in fibrillation and changes in the compactness of the secondary structure helicity upon treatment with trigonelline hydrochloride .
Scientific Research Applications
Formation in Model Systems via Thermal Degradation
Trigonelline hydrochloride, when subjected to mild pyrolysis conditions, generates significant nonvolatile products, with 1-methylpyridinium being a major product. This process is highly temperature-dependent and shows potential applications in understanding and enhancing flavor/aroma compounds in coffee roasting (Stadler et al., 2002).
Pharmacokinetic Studies
A novel method using hydrophilic interaction liquid chromatography-MS/MS analysis has been developed for the quantitative determination of trigonelline in mouse serum. This method is instrumental in pharmacokinetic studies, offering a precise and rapid approach for quantification (Szczesny et al., 2018).
Antidiabetic Drug Encapsulation
Trigonelline hydrochloride has been studied for its potential in antidiabetic applications. An inclusion complex with hydroxypropyl-β-cyclodextrin was synthesized and characterized, showing promising results for sustained drug release and enhancing the antidiabetic applicability (Roy et al., 2019).
Inhibition of Adipocyte Differentiation
In the context of obesity research, trigonelline has been shown to attenuate adipocyte differentiation and lipid accumulation in 3T3-L1 cells. This suggests potential applications in developing obesity treatments (Ilavenil et al., 2014).
Alzheimer's Disease Research
Trigonelline has been investigated for its potential in Alzheimer’s disease prevention. Its affinity to the beta-amyloid peptide suggests possible applications in treating or preventing neurodegenerative diseases (Makowska et al., 2014).
Inhibitor for Type I Collagen Fibrillation
Research has highlighted the use of trigonelline hydrochloride as an inhibitor of spontaneous self-assembly of type I collagen. This indicates potential therapeutic applications in conditions related to excessive collagen accumulation, such as fibrosis (Rasheeda & Fathima, 2018).
Acetylcholinesterase Inhibition
Trigonelline shows potential in inhibiting acetylcholinesterase, which is relevant in memory disorder treatments, particularly Alzheimer’s disease (Satheeshkumar et al., 2010).
Pharmacological Review
A review on trigonelline outlines its biosynthesis, analytical techniques, and a range of pharmacological activities, indicating its potential as an alternative treatment for various diseases (Mohamadi et al., 2018).
Neuroprotective Effects
Trigonelline demonstrates neuroprotective effects, particularly in alleviating cognitive decline caused by neuroinflammation, suggesting applications in cognitive and neurological disorders (Khalili et al., 2018).
Anti-Aging Effects
Trigonelline has shown anti-aging effects in studies involving Caenorhabditis elegans, indicating its potential in delaying age-related diseases (Zeng et al., 2021).
Skeletal System Impact
Research on trigonelline’s effects on bone mechanical properties in estrogen-deficient rats reveals its interaction with the skeletal system, which is crucial for osteoporosis research (Folwarczna et al., 2014).
Anti-Inflammatory and Antiallergic Effects
Studies on trigonelline from Leonurus japonicus Houtt. show its potential in controlling inflammation and allergies, providing a basis for anti-inflammatory drug development (Zhang et al., 2021).
Brown Adipocyte Browning
Trigonelline has been observed to induce browning in white adipocytes, which is significant in the context of anti-obesity treatments (Choi et al., 2020).
Antidepressant-Like Effects
The role of trigonelline in depression treatment has been explored, highlighting its potential in modulating neurotransmitters and hippocampal health (Anjomshoa et al., 2020).
Inhibitory Effect on Hepatocarcinoma Cell Migration
Trigonelline shows potential in preventing cancer progression, especially in hepatocarcinoma, by inhibiting cell migration and impacting key signaling pathways (Liao et al., 2015).
Safety And Hazards
Future Directions
Trigonelline Hydrochloride has shown promise as a therapeutic approach for several neurological disorders . It has also been used in studies for its potential therapeutic effects on multiple neurological disorders . Further experimental validation and preclinical studies are warranted to confirm the efficacy and safety of Trigonelline Hydrochloride as a potential treatment option .
properties
IUPAC Name |
1-methylpyridin-1-ium-3-carboxylic acid;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYLWAXZMNUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
535-83-1 (Parent) | |
Record name | Trigonelline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trigonelline hydrochloride | |
CAS RN |
6138-41-6 | |
Record name | Trigonelline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6138-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trigonelline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trigonelline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-carboxy-1-methylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIGONELLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89A86B74I9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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